gamma-Glutamylglutamate

Overview

Description

Gamma-Glutamylglutamate (γ-Glu-Glu) is a compound that plays a variety of roles in diverse organisms. It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Synthesis Analysis

γ-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .

Molecular Structure Analysis

Gamma glutamyl transferases (GGT) are highly conserved enzymes that occur from bacteria to humans. They remove terminal γ-glutamyl residue from peptides and amides . The available data indicate that the members of the GGT family share common structural features but are functionally heterogeneous .

Chemical Reactions Analysis

GGT is a two-substrate enzyme catalyzing the transfer of γ-glutamyl moiety from donor substrates, such as glutathione/glutamine, to an acceptor substrate, which can be water (hydrolysis) or other amino acids/small peptides (transpeptidation) or the donor itself (autotranspeptidation) .

Physical And Chemical Properties Analysis

The main biochemical and structural properties of γ-GTs isolated from different sources, as well as their conformational stability and mechanism of catalysis, are described and examined with the aim of contributing to the discussion on their structure–function relationships .

Scientific Research Applications

Nutraceutical and Critical Illness Recovery

Recent clinical and experimental data suggest that glutamine, traditionally considered nonessential, becomes conditionally essential following critical illness and injury. It has demonstrated numerous benefits in models of critical illness, including improved gut barrier function, immune cell function, and reduced mortality. High-dose, parenteral glutamine shows the greatest potential benefit in critically ill patients, warranting further clinical trials as a pharmacologic supplement to standard nutrition (Kelly & Wischmeyer, 2003).

Skeletal Muscle and Disease Metabolism

Glutamate, involved in numerous metabolic pathways, has its metabolism in skeletal muscle disturbed in diseases. It plays a crucial role in energy provision during exercise by participating in the tricarboxylic acid and purine nucleotide cycles. Modulating muscle glutamate concentration through nutritional supplementation or exercise could improve glutamate metabolism in healthy individuals and patients with acute or chronic disease (Rutten et al., 2005).

Biomarker for Disease Risk

Gamma-glutamyltransferase (GGT) is a serum marker linked to increased risk of various diseases, including cardiovascular disease, diabetes, and metabolic syndrome. Elevated GGT levels are predictive of disease risk across different genders and ethnicities, making it a superior marker for future disease risk assessment (Koenig & Seneff, 2015).

Biopolymer Production and Application

Poly (γ-glutamic acid) (PGA), produced by Bacillus subtilis, is a biodegradable, water-soluble biopolymer with applications in food, pharmaceuticals, healthcare, and water treatment. Its production has been established on an industrial scale, with ongoing research into optimizing fermentative production and characterizing PGA for new applications (Bajaj & Singhal, 2011).

Corrosion Inhibition

Glutamic acid and its derivatives have been investigated as corrosion inhibitors for metals. Their efficacy as corrosion inhibitors depends on experimental conditions, showing potential for industrial applications in protecting metal surfaces (Hamadi et al., 2018).

Mechanism of Action

Target of Action

Gamma-Glutamylglutamate primarily targets Gamma-glutamyl transferases (GGT) . These are highly conserved enzymes that occur from bacteria to humans . They play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . Additionally, it has been observed that this compound elicits excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors .

Mode of Action

This compound interacts with its targets by being a substrate for GGT . GGT specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the released gamma-glutamyl group to water or to some amino acids and peptides . This results in the formation of gamma-glutamyl amino acids, which are then transported into the cell . In the case of NMDA receptors, this compound partially activates these receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .

Biochemical Pathways

This compound is involved in the gamma-glutamyl cycle , a pathway for the synthesis and degradation of glutathione as well as drug and xenobiotic detoxification . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Pharmacokinetics

It is known that ggt, the primary target of this compound, is a glycoprotein integrated in the plasma membrane with its active site on the outside . This suggests that this compound may need to be transported across the cell membrane to interact with its target.

Result of Action

The action of this compound results in the removal of terminal gamma-glutamyl residue from peptides and amides . This plays a critical role in the homeostasis of glutathione and in the detoxification of xenobiotics in mammals . It also elicits excitatory effects on neurons by activating NMDA receptors .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules and the state of the cell. For instance, the action of this compound on NMDA receptors is dependent on the integrity of synaptic transmission . Moreover, the concentration of this compound can be directly linked to GSH metabolism, as it can be a by-product of glutathione breakdown after gamma-glutamyl transferase action .

Safety and Hazards

properties

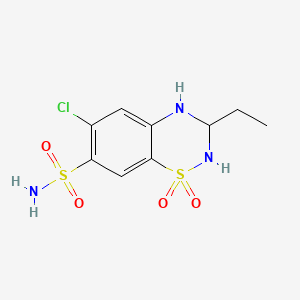

IUPAC Name |

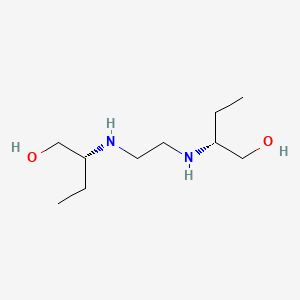

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDWQKWSLFFFR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912237 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1116-22-9 | |

| Record name | L-γ-Glutamyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-γ-L-glutamyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-GLUTAMYLGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6018KCN7X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.